molecular formula C10H11NO4 B13191933 Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate

Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate

Cat. No.: B13191933
M. Wt: 209.20 g/mol
InChI Key: OPUYIQZJYZKSMO-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate typically involves the reaction of 2-aminophenol with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate

InChI

InChI=1S/C10H11NO4/c1-2-14-10(13)9-8-6(12)4-3-5-7(8)15-11-9/h4,12H,2-3,5H2,1H3

InChI Key

OPUYIQZJYZKSMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC2=C1C(=CCC2)O

Origin of Product

United States

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